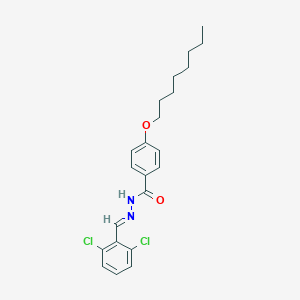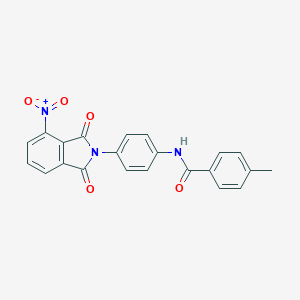![molecular formula C30H28Cl2N4O6 B390336 1-(3-CHLORO-4-METHOXYPHENYL)-3-(4'-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]AMINO}-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL)UREA](/img/structure/B390336.png)
1-(3-CHLORO-4-METHOXYPHENYL)-3-(4'-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]AMINO}-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL)UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea is a complex organic compound characterized by its unique structure, which includes multiple methoxy and chloro substituents on a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of methoxy and chloro groups through electrophilic aromatic substitution reactions. The final step involves the formation of the urea linkage through a condensation reaction between the amine and isocyanate derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea
- **N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea
Uniqueness
The uniqueness of N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea lies in its specific substitution pattern and the presence of both methoxy and chloro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H28Cl2N4O6 |
|---|---|
Molecular Weight |
611.5g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[4-[4-[(3-chloro-4-methoxyphenyl)carbamoylamino]-3-methoxyphenyl]-2-methoxyphenyl]urea |
InChI |
InChI=1S/C30H28Cl2N4O6/c1-39-25-11-7-19(15-21(25)31)33-29(37)35-23-9-5-17(13-27(23)41-3)18-6-10-24(28(14-18)42-4)36-30(38)34-20-8-12-26(40-2)22(32)16-20/h5-16H,1-4H3,(H2,33,35,37)(H2,34,36,38) |
InChI Key |
WPFKBLQLFYHVEX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)NC4=CC(=C(C=C4)OC)Cl)OC)OC)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)NC4=CC(=C(C=C4)OC)Cl)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Diiodo-6-{[(2-methyl-6-quinolinyl)imino]methyl}phenol](/img/structure/B390255.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-[4-(methylanilino)benzylidene]acetohydrazide](/img/structure/B390258.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(2-iodobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B390259.png)

![3-[(2,5-Dichloroanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B390263.png)
![4-chloro-N'-[4-(1-naphthylmethoxy)benzylidene]benzohydrazide](/img/structure/B390265.png)

![2-methoxy-N'-[4-(1-naphthylmethoxy)benzylidene]benzohydrazide](/img/structure/B390267.png)
![5-Benzylidene-3-[(2-methoxyanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B390268.png)
![N'-[4-(dimethylamino)benzylidene]-4-(octyloxy)benzohydrazide](/img/structure/B390269.png)



